7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes an amino group, a chlorophenyl group, and a carbonitrile group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate can form an intermediate, which upon further reaction with cyanoacetamide, yields the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvent selection, and temperature control to ensure efficient conversion of starting materials to the final product. Techniques such as column chromatography and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile
Uniqueness
Compared to similar compounds, 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorophenyl group, and carbonitrile group in the pyrazolo[1,5-a]pyrimidine scaffold makes it a versatile compound for various applications .
Properties
IUPAC Name |
7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c1-2-12-13(9-4-3-5-11(16)6-9)15-19-8-10(7-17)14(18)21(15)20-12/h3-6,8H,2,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBAYIJYYDSINT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)Cl)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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